molecular formula C5H8ClN3O B1381175 1-Amino-1H-pyrrole-2-carboxamide hydrochloride CAS No. 1630906-75-0

1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Cat. No.: B1381175
CAS No.: 1630906-75-0
M. Wt: 161.59 g/mol
InChI Key: SFWSYEWXVAYYBE-UHFFFAOYSA-N
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Description

1-Amino-1H-pyrrole-2-carboxamide hydrochloride is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its white crystalline powder form, solubility in water, and a molecular weight of 178.6 g/mol.

Preparation Methods

The synthesis of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride involves several steps. One common method includes the reaction of 1H-pyrrole-2-carboxamide with ammonia or hydrazine hydrate in the presence of carbonyldiimidazole (CDI) to form the desired amide derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-1H-pyrrole-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Amino-1H-pyrrole-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Amino-1H-pyrrole-2-carboxamide hydrochloride can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also contain a heterocyclic ring and exhibit a wide range of biological activities.

    Pyrrole derivatives: Similar to this compound, pyrrole derivatives are known for their medicinal properties and are used in drug discovery.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-aminopyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c6-5(9)4-2-1-3-8(4)7;/h1-3H,7H2,(H2,6,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWSYEWXVAYYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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